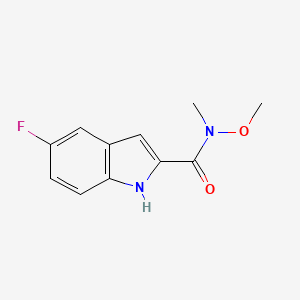
Hexanamide,2-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide,2-oxo-N-phenyl- is an organic compound with the molecular formula C12H15NO2 It is a derivative of hexanamide, where the hexanamide is substituted with a phenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide,2-oxo-N-phenyl- can be synthesized through several methods. One common approach involves the amidation of hexanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Hexanamide,2-oxo-N-phenyl- may involve large-scale amidation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanamide,2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Hexanamide,2-oxo-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antitubercular agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Hexanamide,2-oxo-N-phenyl- involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolic pathways, such as glucose dehydrogenase. This inhibition disrupts the bacteria’s ability to metabolize glucose, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Hexanamide: Lacks the phenyl and oxo groups, making it less reactive in certain chemical reactions.
N-phenylhexanamide: Similar structure but without the oxo group, affecting its chemical reactivity and applications.
2-oxohexanamide: Lacks the phenyl group, which influences its physical and chemical properties
Uniqueness
Hexanamide,2-oxo-N-phenyl- is unique due to the presence of both the phenyl and oxo groups. These functional groups enhance its reactivity and make it suitable for a wider range of applications compared to its simpler analogs .
Properties
CAS No. |
52884-95-4 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-oxo-N-phenylhexanamide |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-11(14)12(15)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,15) |
InChI Key |
QCRNYWFCFBDJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-](/img/structure/B8565734.png)

![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)

![4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide](/img/structure/B8565780.png)
![2-[(Dimethylamino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B8565782.png)


![2-[(1-Phenylethyl)amino]propan-1-ol](/img/structure/B8565812.png)

